molecular formula C5H6FN3 B130646 5-Fluoro-2-hydrazinylpyridine CAS No. 145934-90-3

5-Fluoro-2-hydrazinylpyridine

Cat. No.: B130646
CAS No.: 145934-90-3
M. Wt: 127.12 g/mol
InChI Key: XGEZFYOWXLYYNM-UHFFFAOYSA-N
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Description

5-Fluoro-2-hydrazinylpyridine: is a chemical compound with the molecular formula C5H6FN3. It is characterized by the presence of a fluorine atom at the 5-position and a hydrazinyl group at the 2-position of the pyridine ring. This compound is typically a white or off-white solid and is soluble in polar solvents like methanol and ethyl acetate, but has low solubility in water .

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method for synthesizing 5-Fluoro-2-hydrazinylpyridine involves the reaction of 5-fluoro-2-pyridinecarboxylate with hydrazine. The reaction is typically carried out under reflux conditions in a suitable solvent such as ethanol or methanol. The product is then purified by recrystallization .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: 5-Fluoro-2-hydrazinylpyridine is used as an intermediate in the synthesis of various fluorinated heterocyclic compounds. It is also employed in the development of new materials with unique electronic properties .

Biology: In biological research, this compound is used to study the effects of fluorine substitution on the biological activity of pyridine derivatives. It serves as a building block for the synthesis of bioactive molecules .

Medicine: Its derivatives are investigated for their anticancer, antiviral, and antimicrobial properties .

Industry: In the industrial sector, this compound is used in the production of agrochemicals and pharmaceuticals. It is also utilized in the synthesis of specialty chemicals and advanced materials .

Mechanism of Action

The mechanism of action of 5-Fluoro-2-hydrazinylpyridine involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form strong hydrogen bonds and interact with biological macromolecules. The hydrazinyl group can participate in redox reactions, leading to the formation of reactive intermediates that can modify biological targets .

Comparison with Similar Compounds

Comparison: 5-Fluoro-2-hydrazinylpyridine is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and reactivity compared to its chloro and methyl analogues. The fluorine atom increases the compound’s stability and enhances its ability to participate in hydrogen bonding, making it a valuable intermediate in the synthesis of bioactive molecules .

Biological Activity

5-Fluoro-2-hydrazinylpyridine is a compound of significant interest in medicinal chemistry and biological research due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a fluorine atom at the 5-position of the pyridine ring and a hydrazinyl group at the 2-position. This structure influences its reactivity and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to form strong hydrogen bonds and covalent interactions with biological macromolecules, such as proteins and nucleic acids. The fluorine substitution enhances the compound's stability and reactivity compared to other halogenated pyridine derivatives. The hydrazinyl group can participate in redox reactions, leading to the generation of reactive intermediates that may modify biological targets .

Biological Activities

Research indicates that this compound exhibits various biological activities, including:

  • Anticancer Properties : Studies suggest that derivatives of this compound can inhibit cancer cell proliferation by targeting specific enzymes involved in tumor growth. For instance, its derivatives have shown promising results against several cancer cell lines by disrupting metabolic pathways essential for cancer cell survival .
  • Antimicrobial Activity : The compound has been evaluated for its antimicrobial properties, demonstrating effectiveness against a range of bacterial strains. Its mechanism involves disrupting bacterial cell wall synthesis or interfering with metabolic processes .
  • Antiviral Effects : Preliminary studies suggest potential antiviral activity, although further research is needed to elucidate the specific mechanisms involved and to evaluate efficacy against various viral pathogens .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AnticancerInhibition of cancer cell proliferation
AntimicrobialEffective against multiple bacterial strains
AntiviralPotential activity against viruses

Selected Research Highlights

  • Anticancer Studies : In a study evaluating various hydrazine derivatives, this compound exhibited IC50 values in the low micromolar range against specific cancer cell lines, indicating effective cytotoxicity .
  • Antimicrobial Testing : A series of tests demonstrated that the compound showed significant inhibition zones against Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial effect.
  • Mechanistic Insights : Research involving molecular docking studies revealed that this compound binds effectively to active sites of target enzymes, providing insights into its mode of action at the molecular level .

Comparison with Related Compounds

This compound is often compared with other halogenated pyridines to assess differences in biological activity. The presence of fluorine enhances stability and reactivity compared to compounds like 5-Chloro-2-hydrazinylpyridine, which may exhibit lower potency due to differences in electronic properties.

CompoundAnticancer ActivityAntimicrobial Activity
This compoundHighModerate
5-Chloro-2-hydrazinylpyridineModerateLow

Properties

IUPAC Name

(5-fluoropyridin-2-yl)hydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6FN3/c6-4-1-2-5(9-7)8-3-4/h1-3H,7H2,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGEZFYOWXLYYNM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1F)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6FN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80601296
Record name 5-Fluoro-2-hydrazinylpyridine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

127.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

145934-90-3
Record name 5-Fluoro-2-hydrazinylpyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=145934-90-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Fluoro-2-hydrazinylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80601296
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-fluoro-2-hydrazinylpyridine
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Synthesis routes and methods I

Procedure details

2-chloro-5-fluoropyridine (5.00 g, 38.01 mmol) was combined with hydrazine monohydrate (15 mL, 303.0 mmol) in a Teflon® lined reactor. The reaction was purged with argon gas and sealed, then heated to 200° C. overnight. Following overnight heating, the reaction mixture was evaporated to solids under reduced pressure, and then dissolved in water containing NaHCO3. The mixture was transferred to a separatory funnel, and extracted 4 times with EtOAc. The combined organic extracts were dried over Na2SO4, filtered and concentrated to residue under reduced pressure, followed by purification by flash column chromatography eluting with 5% MeOH 0.5% NH4OH in DCM to give the desired 5-fluoro-2-hydrazinylpyridine (1.50 g, 31% yield). MS APCI (+) m/z 128.0 (M+1) detected.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
15 mL
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reactant
Reaction Step Two
[Compound]
Name
Teflon
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

To a mixture of hydrazine monohydrate (14.75 mL, 304 mmol) and 1-butanol (10 mL) was added 2-chloro-5-fluoropyridine (5.00 g, 38.0 mmol). The solution was microwaved in a sealed, thick-walled glass tube at 180° C. for 1 h. The resulting white suspension was transferred with EtOH to a round bottom flask then concentrated. The resulting white solid was taken up in ethyl acetate (250 mL) and the insoluble material removed by filtration. The filtrate was concentrated to give the title compound a pale orange solid. This solid was used in the following step without further purification.
Quantity
14.75 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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